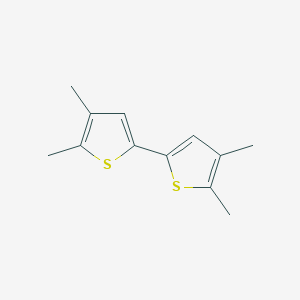
4,4',5,5'-Tetramethyl-2,2'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,5,5’-Tetramethyl-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes Bithiophenes are heterocyclic compounds consisting of two thiophene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,5,5’-Tetramethyl-2,2’-bithiophene typically involves the coupling of thiophene derivatives. One common method is the Suzuki coupling reaction, where 5,5’-dibromo-2,2’-bithiophene is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis . The reaction is carried out in an inert atmosphere, often using anhydrous solvents like tetrahydrofuran (THF) and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of 4,4’,5,5’-Tetramethyl-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’,5,5’-Tetramethyl-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound to its corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, facilitated by reagents like bromine or chloromethyl methyl ether.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Bromine, chloromethyl methyl ether
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated or alkylated thiophenes
Applications De Recherche Scientifique
4,4’,5,5’-Tetramethyl-2,2’-bithiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Biology: Employed in the development of biosensors and bioelectronic devices due to its conductive properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 4,4’,5,5’-Tetramethyl-2,2’-bithiophene is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking and other non-covalent interactions. These interactions influence the electronic pathways and can modulate the activity of target molecules, making it useful in electronic and optoelectronic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiophene-2-boronic acid pinacol ester
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4,4’,5,5’-Tetramethyl-2,2’-bithiophene stands out due to its specific substitution pattern, which imparts unique electronic properties. This makes it particularly valuable in the synthesis of advanced materials for electronic and optoelectronic applications .
Propriétés
Formule moléculaire |
C12H14S2 |
|---|---|
Poids moléculaire |
222.4 g/mol |
Nom IUPAC |
5-(4,5-dimethylthiophen-2-yl)-2,3-dimethylthiophene |
InChI |
InChI=1S/C12H14S2/c1-7-5-11(13-9(7)3)12-6-8(2)10(4)14-12/h5-6H,1-4H3 |
Clé InChI |
MARVHNRMONVFJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1)C2=CC(=C(S2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Chloro-6-fluoro-2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine](/img/structure/B15235831.png)
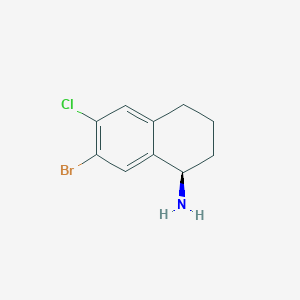
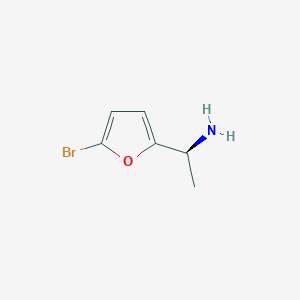
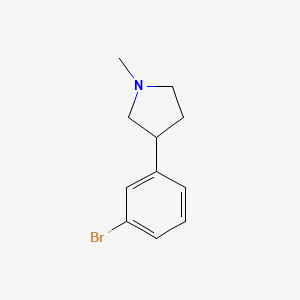
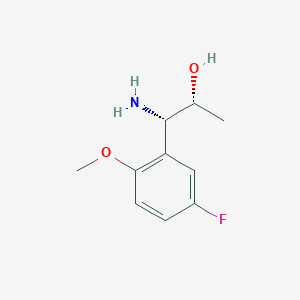

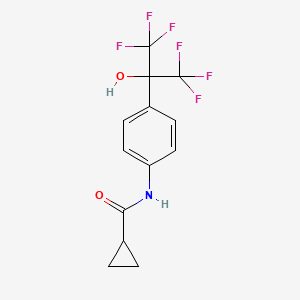
![Racemic-(2R,3aR,6aR)-1-tert-butyl 2-ethyl hexahydropyrrolo[3,4-b]pyrrole-1,2(2H)-dicarboxylate](/img/structure/B15235871.png)
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B15235878.png)

![(1S)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15235889.png)
![5,6-Dihydro-7h-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B15235895.png)

